molecular formula C8H8ClNO B1528707 1-(3-Chloropyridin-2-yl)propan-2-one CAS No. 1284045-45-9

1-(3-Chloropyridin-2-yl)propan-2-one

Cat. No. B1528707
CAS RN: 1284045-45-9
M. Wt: 169.61 g/mol
InChI Key: KEJZWIZEALXZIL-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-yl)propan-2-one” is a chemical compound with the empirical formula C8H8ClNO . It is a solid substance and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyridin-2-yl)propan-2-one” consists of a pyridine ring attached to a propanone group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The propanone group consists of a three-carbon chain with a carbonyl (C=O) group at the second carbon .

Scientific Research Applications

Nematocidal Activity

1-(3-Chloropyridin-2-yl)propan-2-one: derivatives have been synthesized and evaluated for their nematocidal activity. These compounds have shown efficacy against the tomato root-knot nematode disease caused by Meloidogyne incognita. The interaction of these compounds with the acetylcholinesterase enzyme (AchE) suggests their potential as novel pesticidal lead compounds .

Antimicrobial Applications

The antimicrobial activity of compounds derived from 1-(3-Chloropyridin-2-yl)propan-2-one has been explored, particularly in the context of microwave-assisted synthesis. These derivatives have been tested against various microbial strains, indicating their potential as antimicrobial agents .

Fungicidal Properties

Some derivatives of 1-(3-Chloropyridin-2-yl)propan-2-one have shown promising fungicidal activities. They have been particularly effective against Physalospora piricola, suggesting their use as new fungicidal leading structures for further research .

Insecticidal Activities

The compound has been used as a precursor in the synthesis of insecticides targeting insect ryanodine receptors. This includes the preparation of chlorantraniliprole, a prominent insecticide, indicating the compound’s role in developing environmentally friendly and cost-effective insecticides .

Material Science

In material science, 1-(3-Chloropyridin-2-yl)propan-2-one is involved in the synthesis of complex compounds like lithium (1+) ion (3-chloropyridin-2-yl)tris(propan-2-yloxy)boranuide. These compounds have applications in various research areas including life sciences, chemical synthesis, and analytical chemistry .

Chemical Synthesis

The compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds that have diverse biological activities. Its role in the synthesis of novel compounds with potential applications in medicinal chemistry is significant .

Future Directions

The future research directions for “1-(3-Chloropyridin-2-yl)propan-2-one” could involve exploring its potential biological activities. For instance, a study on a similar compound, “1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide”, found that it exhibited significant nematocidal activity . Therefore, “1-(3-Chloropyridin-2-yl)propan-2-one” could potentially be studied for similar or other biological activities.

properties

IUPAC Name

1-(3-chloropyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJZWIZEALXZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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